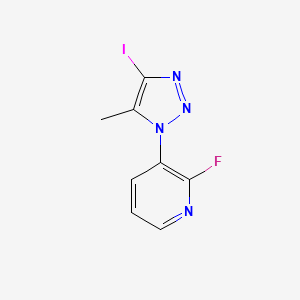

2-fluoro-3-(4-iodo-5-methyl-1H-1,2,3-triazol-1-yl)-pyridine

Descripción general

Descripción

2-fluoro-3-(4-iodo-5-methyl-1H-1,2,3-triazol-1-yl)-pyridine is a useful research compound. Its molecular formula is C8H6FIN4 and its molecular weight is 304.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

P2X7 Antagonist Clinical Candidate : A study developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. One compound, similar in structure to the queried compound, showed good tolerability in preclinical species and was chosen for phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).

Synthesis of Voriconazole : In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, a related structure was involved. This study focused on the relative stereochemistry and synthetic routes for the pyrimidine partner in voriconazole synthesis (Butters et al., 2001).

Reaction with Isonitriles and Diazo Compounds : A study reacted N-fluoropyridinium fluoride with isonitriles and diazo compounds, leading to the formation of pyridine-2-yl-1H-1,2,3-triazoles. The proposed mechanism involves the formation of a highly reactive carbene species (Kiselyov, 2006).

Metal Ion-Dependent Emission : Research on the effect of metal coordination of triazole-pyridyl ligands on the emission of appended anthryl groups revealed that zinc(II) and lead(II) complexes of these ligands exhibit fluorescence quenching. This is attributed to photoinduced electron transfer (Younes et al., 2012).

Self-Assembling of Palladium Complexes : A study synthesized cationic complexes featuring pyridyl-1,2,3-triazole bidentate ligands and investigated their catalytic activity in Suzuki-Miyaura reactions (Amadio et al., 2012).

Propiedades

IUPAC Name |

2-fluoro-3-(4-iodo-5-methyltriazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN4/c1-5-8(10)12-13-14(5)6-3-2-4-11-7(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLTVIPPCKWROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(N=CC=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

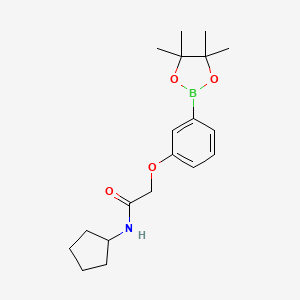

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine](/img/structure/B8070791.png)

![Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl]](/img/structure/B8070824.png)

![1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8070862.png)

![(1r,9s,13e)-1-Amino-13-ethylidene-11-methyl-6azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B8070863.png)